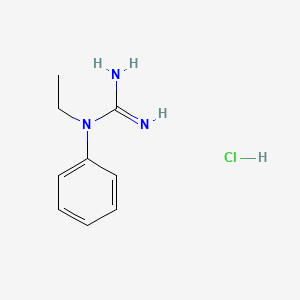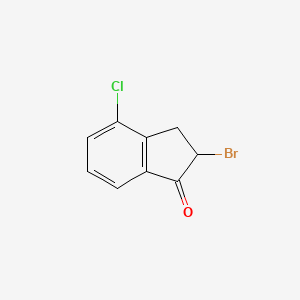
2-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H8BrClO It is a derivative of indanone, featuring both bromine and chlorine substituents on the indanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one typically involves the bromination and chlorination of 2,3-dihydro-1H-inden-1-one. One common method involves the reaction of 2,3-dihydro-1H-inden-1-one with bromine and chlorine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Major Products
Substitution: Products include various substituted indanones.
Oxidation: Products include indanone derivatives with additional oxygen functionalities.
Reduction: Products include reduced forms of the indanone ring, such as indanols or indanes.
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The bromine and chlorine substituents can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The indanone core can undergo various transformations, affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one: Similar structure with a different substitution pattern.
1H-Inden-1-one, 2,3-dihydro-: Lacks the bromine and chlorine substituents, leading to different chemical properties.
1-Indanone: The parent compound without any substituents.
Uniqueness
2-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and chlorine atoms, which can significantly alter its reactivity and interaction with biological targets compared to its unsubstituted or differently substituted analogs.
Propiedades
Número CAS |
3199-69-7 |
|---|---|
Fórmula molecular |
C9H6BrClO |
Peso molecular |
245.50 g/mol |
Nombre IUPAC |
2-bromo-4-chloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6BrClO/c10-7-4-6-5(9(7)12)2-1-3-8(6)11/h1-3,7H,4H2 |
Clave InChI |
NYJXEMZWVBUTES-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C2=C1C(=CC=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


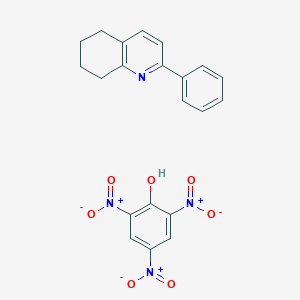
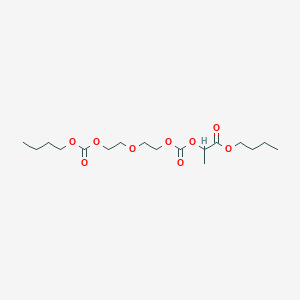
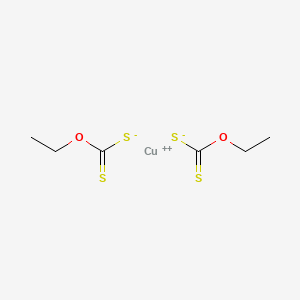
![6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine](/img/structure/B14746784.png)
![Acetonitrile, [(4-methylphenyl)nitrosoamino]-](/img/structure/B14746791.png)
![2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide](/img/structure/B14746799.png)
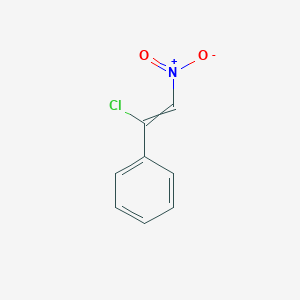
![(3S,5S,8R,9R,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14746811.png)
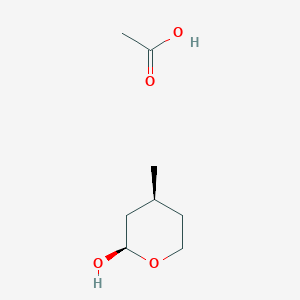
![(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B14746815.png)

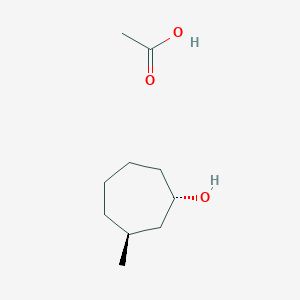
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
